2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
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Overview
Description
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile is a novel organic compound belonging to the pyridine family of organic moleculesIt is primarily known for its anti-inflammatory and anti-tumor activities, making it a promising candidate for drug development.
Preparation Methods
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile can be synthesized using a variety of methods. One common synthetic route involves the reaction of pyridine-3-carbonitrile with an appropriate morpholine derivative. For instance, a simple one-step reaction between 2-[(4-methylpiperazin-1-yl)methyl]pyridine-3-carbonitrile and morpholine under basic conditions can yield the desired compound. The compound can be characterized using techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to determine its purity and structure.
Chemical Reactions Analysis
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile is a highly reactive compound due to the presence of the morpholine group and the cyano group in the pyridine ring. It can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant anti-inflammatory and anti-tumor activities, making it a valuable tool in biological research.
Medicine: It is under investigation for its potential use in drug development, particularly for treating inflammatory and cancerous conditions.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, it is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), which plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting PI3Kβ, the compound can exert anti-tumor and anti-inflammatory effects.
Comparison with Similar Compounds
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
3-{[2-(Morpholin-4-yl)ethyl]amino}-6-phenylpyridazine-4-carbonitrile: This compound also contains a morpholine group and exhibits similar pharmacological activities.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carboxylic acid: Another related compound with a carboxylic acid group instead of a cyano group, which may affect its reactivity and applications. The unique combination of the morpholine group and the cyano group in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-morpholin-4-ylethylamino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c13-10-11-2-1-3-14-12(11)15-4-5-16-6-8-17-9-7-16/h1-3H,4-9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOLIQNRYYEVQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=CC=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567826 |
Source
|
Record name | 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138310-93-7 |
Source
|
Record name | 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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